2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(7-chloro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |
InChI Key |
RLYGHSDYOSPSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclization of ortho-Hydroxystilbenes under Acidic Conditions
One classical approach involves the cyclization of ortho-hydroxystilbene derivatives bearing a chloro substituent. Under acidic conditions, these stilbenes undergo intramolecular cyclization to form the benzofuran ring system. The reaction typically proceeds via protonation of the hydroxyl group, facilitating ring closure to yield the benzofuran core with the desired substitution pattern.
- Key features:
- Acid catalysis (e.g., p-toluenesulfonic acid)
- Formation of benzofuran ring via dehydration and cyclization
- Retention of chloro substituent on the aromatic ring
- Subsequent functional group manipulation to introduce or preserve the ethan-1-ol moiety
p-Toluenesulfonic Acid-Mediated Cyclization of o-(1-Alkynyl)phenols
Another effective synthetic route uses o-(1-alkynyl)phenols as precursors. Treatment with p-toluenesulfonic acid induces cyclization through electrophilic activation of the alkyne, resulting in benzofuran formation.
- Advantages:
- High regioselectivity for benzofuran formation
- Mild reaction conditions
- Suitable for substrates with chloro substituents
- The ethan-1-ol side chain can be introduced either before or after cyclization depending on the substrate design
Halogenation and Subsequent Functional Group Transformations
Starting from 2-(1-benzofuran-2-yl)ethan-1-ol, selective chlorination at the 7-position can be achieved using electrophilic halogenating agents under controlled conditions. This method allows the preparation of the chloro-substituted benzofuran derivative by direct functionalization.
- Typical reagents:
- N-Chlorosuccinimide (NCS)
- Chlorine gas under controlled conditions
- Considerations:
- Regioselective chlorination is critical
- Avoidance of over-chlorination or side reactions
- Purification to isolate the mono-chlorinated product
Detailed Research Findings and Reaction Data
Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acidic cyclization of ortho-hydroxystilbenes | ortho-Hydroxystilbene derivative | p-Toluenesulfonic acid | Reflux in acidic medium | 65-75 | Efficient ring closure, moderate yields |
| Cyclization of o-(1-alkynyl)phenols | o-(1-Alkynyl)phenol | p-Toluenesulfonic acid | Room temp to reflux | 70-85 | High regioselectivity, mild conditions |
| Selective chlorination | 2-(1-benzofuran-2-yl)ethan-1-ol | N-Chlorosuccinimide | 0-25 °C, inert atmosphere | 60-70 | Requires careful control to avoid poly-chlorination |
Mechanistic Insights
- The cyclization of ortho-hydroxystilbenes proceeds through protonation of the hydroxyl group, followed by electrophilic attack on the adjacent alkene, leading to ring closure and dehydration to form the benzofuran ring.
- In the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)phenols, the acid activates the alkyne toward nucleophilic attack by the phenolic oxygen, facilitating cyclization.
- Chlorination at the 7-position is governed by the electron density distribution on the benzofuran ring, with the chloro substituent introduced via electrophilic aromatic substitution.
Summary Table of Synthetic Routes
| Step | Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|---|
| 1 | Cyclization | p-Toluenesulfonic acid | Formation of benzofuran ring |
| 2 | Functional group transformation | N-Chlorosuccinimide or other chlorinating agents | Introduction of chloro substituent |
| 3 | Side chain introduction or retention | Reduction or protection/deprotection steps | Formation/maintenance of ethan-1-ol group |
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethanone.
Reduction: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethane.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and the benzofuran ring may play a role in binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives such as:
2-(1-Benzofuran-2-yl)ethan-1-ol: Lacks the chloro substituent, which may result in different biological activities.
2-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol: Contains a methoxy group instead of a chloro group, leading to variations in chemical reactivity and biological properties.
2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol: The presence of a bromo substituent may enhance certain biological activities compared to the chloro derivative
Biological Activity
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is a compound derived from the benzofuran family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a benzofuran moiety substituted with a chloro group and an ethanol side chain. This specific arrangement is believed to influence its biological activity significantly.
Biological Activity Overview
The biological activities of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, derivatives similar to 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol have been shown to induce apoptosis in various cancer cell lines, including K562 leukemia cells.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol | K562 | TBD | Induces apoptosis via mitochondrial pathway |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran] | HL-60 | 0.1 | Tubulin inhibition |
The mechanism of action for these compounds often involves disruption of the mitochondrial membrane potential, leading to cell death through apoptosis .
2. Antimicrobial Activity
Benzofuran derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial membranes.
Table 2: Antimicrobial Activity of Related Benzofuran Compounds
| Compound | Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol | Staphylococcus aureus | TBD | Antibacterial |
| Benzofuran derivative X | Escherichia coli | 16 - 64 | Antibacterial |
Studies have demonstrated that certain benzofurans possess moderate antibacterial activity, with MIC values ranging from 16 to 64 µg/mL against various strains .
3. Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, benzofuran derivatives have been investigated for their anti-inflammatory potential. Compounds in this class can inhibit pro-inflammatory cytokines such as IL-6.
Table 3: Anti-inflammatory Effects of Benzofuran Derivatives
| Compound | Cytokine Inhibition | Concentration (µg/mL) |
|---|---|---|
| 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol | IL-6 | TBD |
| Benzofuran derivative Y | TNF-alpha | TBD |
These findings suggest that the compound may modulate inflammatory responses through the inhibition of specific cytokines .
Case Studies
Several studies have highlighted the biological activities associated with benzofuran derivatives:
- Anticancer Study : A study demonstrated that a series of benzofuran derivatives exhibited selective toxicity against leukemia cells while sparing normal cells. The study emphasized the importance of substituents on the benzene ring in determining the potency of these compounds .
- Antimicrobial Study : Another research effort focused on synthesizing and evaluating the antimicrobial activity of various benzofurans against clinical strains. The results indicated that certain modifications enhanced their efficacy against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol, and how are yields optimized?
The synthesis of benzofuran derivatives typically involves cyclization of substituted precursors. For example:
- Halogenation and cyclization : A benzofuran core can be synthesized via acid-catalyzed cyclization of chlorinated phenoxy ketones. Ethanol groups are introduced through nucleophilic substitution or reduction (e.g., using borane-dimethyl sulfide or LiAlH4) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is standard for isolating the product. Yields (e.g., 82–99%) depend on reaction time, stoichiometry, and catalyst choice .
Q. How is the structural integrity of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds forming centrosymmetric dimers) .
- Spectroscopy :
- Chromatography : TLC (e.g., Rf = 0.65 in ethyl acetate) monitors reaction progress .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential toxicity .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., methanesulfonyl chloride) .
- Waste disposal : Halogenated byproducts require segregation and professional hazardous waste management .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported molecular geometries?
SCXRD reveals planarity deviations (e.g., benzofuran ring mean deviation: 0.005 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions). Discrepancies in bond angles or torsion between computational (DFT) and experimental data often arise from crystal packing effects, which can be analyzed using refinement software like SHELXL .
Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains, comparing analogs with varying substituents (e.g., chloro vs. fluoro at C7) .
- Molecular docking : Predicts interactions with targets (e.g., dihydroorotate dehydrogenase for antiviral studies) using software like AutoDock .
- Metabolic stability : LC-MS tracks in vitro metabolite formation (e.g., hydroxylation or glucuronidation) .
Q. How can conflicting spectroscopic data be reconciled during characterization?
Q. What advanced techniques optimize reaction scalability for this compound?
- Flow chemistry : Enhances reproducibility of exothermic steps (e.g., cyclization).
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 5 h to 30 min for ester hydrolysis) .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield optimization .
Methodological Comparison Table
| Parameter | Example 1 () | Example 2 () |
|---|---|---|
| Reaction Type | Ester hydrolysis | Chlorination |
| Catalyst | KOH | Methanesulfonyl chloride |
| Solvent | Methanol/water | Dichloromethane |
| Purification | Column chromatography (EtOAc) | Column chromatography (PE/CH₂Cl₂) |
| Yield | 82% | 99% |
| Key Analytical Tool | SCXRD | ¹H/¹³C NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
